molecular formula C9H12O2 B2446308 7,8-Dihydro-5(6h)-chromanone CAS No. 2126857-59-6

7,8-Dihydro-5(6h)-chromanone

Cat. No.: B2446308
CAS No.: 2126857-59-6
M. Wt: 152.193
InChI Key: NYDXNEYUYKMHKD-UHFFFAOYSA-N
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Description

7,8-Dihydro-5(6h)-chromanone is an organic compound belonging to the chromanone family It is characterized by a chromanone core structure, which consists of a benzene ring fused to a dihydropyran ring

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be due to the structure of the compound, which allows it to bind to specific sites on these biomolecules .

Cellular Effects

It is hypothesized that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and possible changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7,8-Dihydro-5(6h)-chromanone may change over time. This could be due to the compound’s stability, degradation, and long-term effects on cellular function . More in-depth studies are required to understand these temporal effects in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound in animal models may vary with different dosages. While specific studies on this compound are limited, it is common for chemical compounds to exhibit threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is possible that this compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

The compound may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles within the cell due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-5(6h)-chromanone typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the cyclization of 2’-hydroxyacetophenone with ethylene glycol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the chromanone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to drive the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dihydro-5(6h)-chromanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chromone derivatives.

    Reduction: Reduction reactions can convert it to dihydrochroman derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are typical methods.

Major Products:

    Oxidation: Chromone derivatives.

    Reduction: Dihydrochroman derivatives.

    Substitution: Various substituted chromanones depending on the electrophile used.

Scientific Research Applications

7,8-Dihydro-5(6h)-chromanone has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including potential anticancer and anti-inflammatory agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be utilized in the development of novel materials with specific properties.

Comparison with Similar Compounds

    Chromone: A structurally related compound with a fully unsaturated pyran ring.

    Dihydrochroman: A reduced form of chromanone with a fully saturated pyran ring.

    Flavone: Another related compound with a similar core structure but different functional groups.

Uniqueness: 7,8-Dihydro-5(6h)-chromanone is unique due to its specific ring structure and the presence of both saturated and unsaturated bonds. This structural feature allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2,3,4,6,7,8-hexahydrochromen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDXNEYUYKMHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CCCO2)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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